![molecular formula C15H18N2O B189299 1-[2-(1H-indol-3-yl)ethyl]-2-piperidinone CAS No. 38199-31-4](/img/structure/B189299.png)
1-[2-(1H-indol-3-yl)ethyl]-2-piperidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(1H-indol-3-yl)ethyl]-2-piperidinone, also known as WIN 55,212-2, is a synthetic cannabinoid that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been shown to have a wide range of biochemical and physiological effects, and its mechanism of action has been extensively studied.
Wirkmechanismus
1-[2-(1H-indol-3-yl)ethyl]-2-piperidinone 55,212-2 acts as a partial agonist of the cannabinoid receptor type 1 (CB1) and cannabinoid receptor type 2 (CB2). These receptors are found throughout the body and are involved in various physiological processes such as pain sensation, inflammation, and immune response. By binding to these receptors, 1-[2-(1H-indol-3-yl)ethyl]-2-piperidinone 55,212-2 modulates their activity, resulting in the observed biochemical and physiological effects.
Biochemische Und Physiologische Effekte
1-[2-(1H-indol-3-yl)ethyl]-2-piperidinone 55,212-2 has been shown to have a wide range of biochemical and physiological effects. It has been shown to have analgesic effects, reducing pain sensation in animal models of neuropathic pain. Additionally, 1-[2-(1H-indol-3-yl)ethyl]-2-piperidinone 55,212-2 has been shown to have anti-inflammatory effects, reducing inflammation in animal models of arthritis. Furthermore, 1-[2-(1H-indol-3-yl)ethyl]-2-piperidinone 55,212-2 has been shown to have neuroprotective effects, protecting neurons from damage in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-[2-(1H-indol-3-yl)ethyl]-2-piperidinone 55,212-2 in lab experiments is its well-characterized mechanism of action. Due to its partial agonist activity at CB1 and CB2 receptors, the effects of 1-[2-(1H-indol-3-yl)ethyl]-2-piperidinone 55,212-2 can be easily studied in vitro and in vivo. Additionally, the synthesis method for 1-[2-(1H-indol-3-yl)ethyl]-2-piperidinone 55,212-2 has been extensively studied and optimized, resulting in high yields of pure compound.
One limitation of using 1-[2-(1H-indol-3-yl)ethyl]-2-piperidinone 55,212-2 in lab experiments is its potential for off-target effects. While 1-[2-(1H-indol-3-yl)ethyl]-2-piperidinone 55,212-2 is selective for CB1 and CB2 receptors, it may also interact with other receptors and signaling pathways, leading to unintended effects. Additionally, the use of synthetic cannabinoids such as 1-[2-(1H-indol-3-yl)ethyl]-2-piperidinone 55,212-2 in lab experiments may not accurately reflect the effects of endogenous cannabinoids in the body.
Zukünftige Richtungen
There are several future directions for research on 1-[2-(1H-indol-3-yl)ethyl]-2-piperidinone 55,212-2. One area of interest is the development of novel compounds that have improved selectivity and potency for CB1 and CB2 receptors. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 1-[2-(1H-indol-3-yl)ethyl]-2-piperidinone 55,212-2, particularly in the context of neurological disorders and cancer. Finally, studies are needed to determine the safety and efficacy of 1-[2-(1H-indol-3-yl)ethyl]-2-piperidinone 55,212-2 in humans, which will be critical for its potential therapeutic applications.
Synthesemethoden
The synthesis of 1-[2-(1H-indol-3-yl)ethyl]-2-piperidinone 55,212-2 involves the reaction of indole-3-carboxaldehyde with 2-piperidinone in the presence of a reducing agent such as sodium borohydride. This reaction results in the formation of 1-[2-(1H-indol-3-yl)ethyl]-2-piperidinone, which can be purified using column chromatography. This synthesis method has been extensively studied and optimized, resulting in high yields of pure 1-[2-(1H-indol-3-yl)ethyl]-2-piperidinone 55,212-2.
Wissenschaftliche Forschungsanwendungen
1-[2-(1H-indol-3-yl)ethyl]-2-piperidinone 55,212-2 has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, and neuroprotective effects, making it a promising candidate for the treatment of various neurological disorders such as multiple sclerosis, Parkinson's disease, and Alzheimer's disease. Additionally, 1-[2-(1H-indol-3-yl)ethyl]-2-piperidinone 55,212-2 has been shown to have anti-cancer properties, making it a potential candidate for cancer treatment.
Eigenschaften
CAS-Nummer |
38199-31-4 |
|---|---|
Produktname |
1-[2-(1H-indol-3-yl)ethyl]-2-piperidinone |
Molekularformel |
C15H18N2O |
Molekulargewicht |
242.32 g/mol |
IUPAC-Name |
1-[2-(1H-indol-3-yl)ethyl]piperidin-2-one |
InChI |
InChI=1S/C15H18N2O/c18-15-7-3-4-9-17(15)10-8-12-11-16-14-6-2-1-5-13(12)14/h1-2,5-6,11,16H,3-4,7-10H2 |
InChI-Schlüssel |
MHDIVKHYLSDJNX-UHFFFAOYSA-N |
SMILES |
C1CCN(C(=O)C1)CCC2=CNC3=CC=CC=C32 |
Kanonische SMILES |
C1CCN(C(=O)C1)CCC2=CNC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




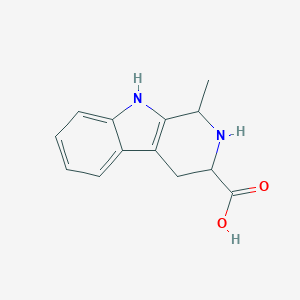
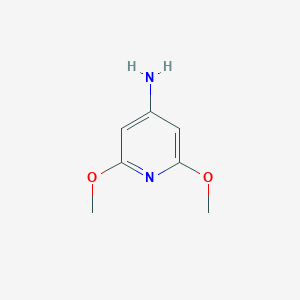
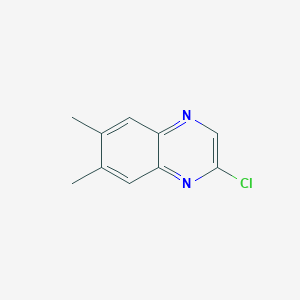
![2-[2-(2-Cyanophenyl)iminohydrazinyl]benzonitrile](/img/structure/B189224.png)
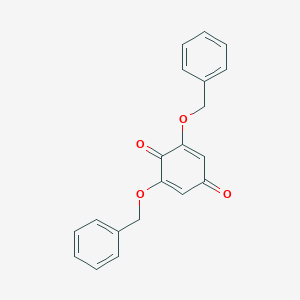
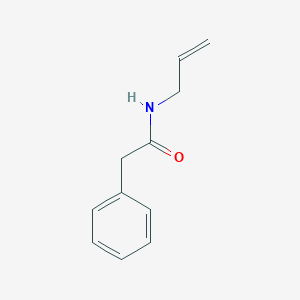

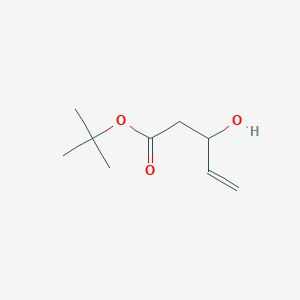
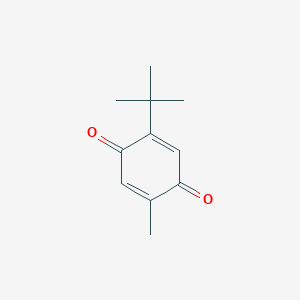
![6,11-dihydro-5H-benzo[a]carbazole](/img/structure/B189231.png)

![3-[1-(1H-indol-3-yl)-1-pyridin-3-ylethyl]-1H-indole](/img/structure/B189240.png)
